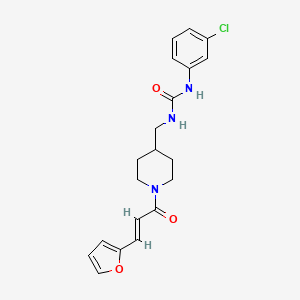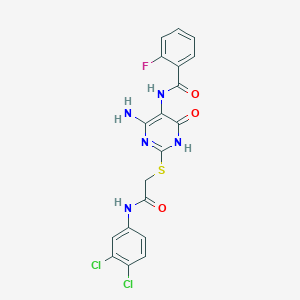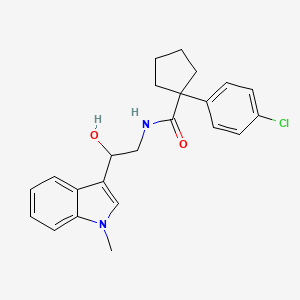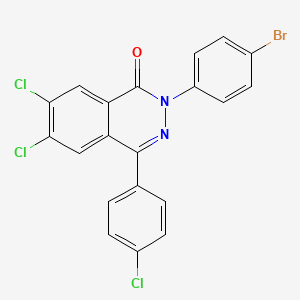
(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction between furan and an acrylate derivative.
Synthesis of the piperidine derivative: The piperidine ring can be functionalized with a methyl group and then reacted with the furan-2-yl acrylate to form the intermediate.
Coupling with 3-chlorophenyl isocyanate: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the acrylate group would produce saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(3-chlorophenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the furan-2-yl acrylate group.
(E)-1-(3-chlorophenyl)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan-2-yl acrylate group in (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea might confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-3-1-4-17(13-16)23-20(26)22-14-15-8-10-24(11-9-15)19(25)7-6-18-5-2-12-27-18/h1-7,12-13,15H,8-11,14H2,(H2,22,23,26)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJAGJGMCYTRC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)



![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)
![N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2826232.png)



![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)
![3-heptyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2826241.png)
![1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine](/img/structure/B2826243.png)
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)
